Lipophilicity Advantage: Higher Calculated logP Differentiates from the 4-Thienyl Analog
The target compound exhibits a computed XLogP3 of 6, which is 1.1 log units higher than that of the closely related 4-(2-thienyl) analog (CAS 352445-41-1, XLogP3 = 4.9) while maintaining an identical TPSA of 64.9 Ų [1]. In the context of CNS drug discovery, every one-unit increase in logP above 5 is associated with a measurable increase in phospholipidosis risk and hERG liability, making the higher logP a distinct selection criterion for permeability-critical assays versus off-target liability screens [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6 [1] |
| Comparator Or Baseline | 3-(4-ethylphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile (CAS 352445-41-1): XLogP3 = 4.9 [1] |
| Quantified Difference | ΔXLogP3 = +1.1 (22% increase) |
| Conditions | PubChem XLogP3 3.0 algorithm; both entries accessed April 2026 |
Why This Matters
A 1.1-log higher lipophilicity predicts increased passive membrane permeability but also higher non-specific protein binding, directly guiding selection for permeability-sensitive versus toxicity-sensitive screening cascades.
- [1] PubChem. (2026). Compound summaries for CID 7121350 (XLogP3=6) and CID 5721256 (XLogP3=4.9). National Center for Biotechnology Information. Retrieved April 26, 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
